Ethyl 2-pyridylacetate
Overview
Description
Ethyl 2-pyridylacetate: is an organic compound with the molecular formula C9H11NO2. It is a clear yellow liquid that is soluble in water and various organic solvents. This compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
Ethyl 2-pyridylacetate, also known as Ethyl 2-pyridineacetate, is a compound with the empirical formula C9H11NO2 . .
Biochemical Pathways
It has been used in the synthesis of various heterocyclic derivatives . These derivatives involve the linkage of a 2-pyridyl ring with different moieties, potentially affecting various biochemical pathways .
Result of Action
The compound and its derivatives have been tested in vitro against a number of microorganisms, including gram-positive cocci, gram-negative rods, and candida albicans . They have also been tested for cytotoxicity and antiviral activity against HIV-1 .
Biochemical Analysis
Biochemical Properties
Ethyl 2-pyridylacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form derivatives that involve the linkage of a 2-pyridyl ring with thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties . These interactions are crucial for its function in biochemical processes, including enzyme inhibition and activation.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit cytotoxicity and antiviral activity against HIV-1 . These effects highlight its potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of their activity. For example, this compound derivatives have been shown to inhibit the growth of certain microorganisms by targeting specific enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can cause skin and eye irritation, as well as respiratory issues at high concentrations . These findings underscore the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include oxidative C-H functionalization, which is essential for its conversion into active metabolites . These pathways play a crucial role in determining the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that this compound reaches its site of action within the cell, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-pyridylacetate can be synthesized through several methods. One common method involves the reaction of 2-pyridineacetic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. Another method involves the esterification of 2-pyridineacetic acid with ethanol using a catalyst like hydrochloric acid .
Industrial Production Methods: In an industrial setting, this compound is typically produced by the esterification of 2-pyridineacetic acid with ethanol. The reaction is carried out in a large reactor with continuous stirring and heating. The product is then purified through distillation to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-pyridylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-pyridineacetic acid.
Reduction: It can be reduced to form 2-pyridylmethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: 2-pyridineacetic acid.
Reduction: 2-pyridylmethanol.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Ethyl 2-pyridylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is used in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
Ethyl 2-pyridylacetate can be compared with other similar compounds such as:
Ethyl 2-pyridineacetate: Similar in structure but may have different reactivity and applications.
2-Pyridylacetic acid: The acid form of this compound, used in similar applications but with different properties.
2-Pyridylmethanol: The reduced form of this compound, used in different synthetic routes.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 2-pyridin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDKTVXSXWAKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181817 | |
Record name | Ethyl 2-pyridylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-98-2 | |
Record name | Ethyl 2-pyridylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2739-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-pyridylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2739-98-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82347 | |
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Record name | Ethyl 2-pyridylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-pyridylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl 2-pyridylacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YNQ9EN6RL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic systems can be synthesized using ethyl 2-pyridylacetate?
A1: this compound has proven useful in synthesizing indolizines and benz[b]indolizines. For instance, reacting this compound with p-benzoquinone or p-toluoquinone yields 3-hydroxy- and 1-methyl-3-hydroxy-10-ethoxycarbonylbenz[b]indolizine, respectively []. Additionally, it reacts with 1,4-naphthoquinone to produce 12-ethoxycarbonyl-6,11-dioxo-6,11-dihydronaphth[2,3-b]indolizine [].
Q2: Can this compound participate in radical reactions?
A3: Yes, this compound can undergo iodine-catalyzed oxidative coupling-annulation with alkenes to form indolizines []. This reaction is proposed to follow a radical mechanism, supported by radical trapping experiments []. The use of tert-butyl hydrogen peroxide (TBHP) as an oxidant alongside iodine is crucial for this transformation [].
Q3: Are there alternative synthetic routes to access this compound?
A4: Yes, several methods have been developed for the preparation of this compound. While specific procedures are not detailed within the provided abstracts, two articles highlight this aspect. One paper focuses on a convenient preparation method for this compound []. Another study describes the synthesis of a series of derivatives originating from this compound [].
Q4: Beyond indolizines, what other heterocycles utilize this compound in their synthesis?
A5: this compound serves as a starting material in the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine []. This reaction involves the interaction of this compound with hydroxylamine-O-sulfonic acid [].
Q5: Has this compound been used to create more complex heterocyclic systems?
A6: Researchers have employed this compound in a one-pot synthesis of ethyl 8,9-difluoro-6-oxo-6H-benzo[c]quinolizine-5-carboxylate []. This synthesis involves condensation with 2,4,5-trifluorobenzoyl chloride followed by intramolecular nucleophilic aromatic substitution to construct the desired ring system [].
Q6: Are there any reported limitations or challenges associated with using this compound in synthesis?
A7: While generally versatile, some reactions involving this compound may exhibit limitations. For instance, the iodine-catalyzed oxidative coupling-annulation with alkenes to form indolizines shows decreased yields with electron-rich substrates like para-methoxy styrene and electron-deficient substrates like 4-vinylbenzonitrile []. Additionally, common iodide catalysts like tetrabutylammonium iodide were ineffective in this specific transformation [].
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